[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Catalog No.
S12191313
CAS No.
M.F
C14H21N5
M. Wt
259.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-...

Product Name

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C14H21N5/c1-18-14(6-7-16-18)10-15-8-12-9-17-19(11-12)13-4-2-3-5-13/h6-7,9,11,13,15H,2-5,8,10H2,1H3

InChI Key

MQPOOTOMSMSQEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CN(N=C2)C3CCCC3

The compound [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, also known as 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine, is a pyrazole derivative characterized by its unique molecular structure. Its molecular formula is C14H22N5C_{14}H_{22}N_{5} with a molecular weight of approximately 295.82 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with pyrazole derivatives.

Typical of amines and pyrazole derivatives:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, yielding corresponding oxides.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
  • Substitution: Nucleophilic substitution reactions may occur, where the amine group can be replaced by other nucleophiles.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

Pyrazole derivatives, including this compound, are known for a range of biological activities. They have been investigated for:

  • Antimicrobial properties: Potential effectiveness against various bacteria and fungi.
  • Anti-inflammatory effects: Modulation of inflammatory pathways by interacting with specific enzymes or receptors.
  • Anticancer activities: Some studies suggest that pyrazole derivatives may inhibit tumor growth and proliferation.

The exact mechanism of action often involves binding to biological targets, which alters their activity and leads to therapeutic effects.

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves several steps:

  • Formation of Pyrazole Rings: The synthesis begins with the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole rings.
  • Methylation: Methylation reactions using methyl iodide in the presence of bases like potassium carbonate can introduce methyl groups at specific positions on the pyrazole rings.
  • Amine Formation: The final step involves coupling reactions to attach the amine functionality, often facilitated by activating agents or coupling reagents.

These methods can be adapted for industrial production, focusing on yield optimization and purity enhancement.

The compound has several applications across different fields:

  • Medicinal Chemistry: It serves as a lead compound in drug development due to its potential therapeutic properties.
  • Material Science: Used in developing new materials with tailored properties, such as catalysts or sensors.
  • Biological Research: Investigated for its role in understanding disease mechanisms and developing new treatments.

Studies on the interactions of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically focus on its binding affinity to various biological targets. This includes:

  • Enzyme Inhibition Studies: Evaluating how effectively the compound inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Investigating how the compound interacts with receptors that mediate physiological responses.

Such studies are crucial for elucidating the pharmacological profile of the compound and its potential therapeutic uses.

Several compounds share structural similarities with [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, including:

Compound NameMolecular FormulaKey Features
1-cyclopentyl-N-[3-(dimethylamino)propyl]amineC14H26N4C_{14}H_{26}N_{4}Contains dimethylamino group
1-cyclopentyl-N-[3-methylphenyl]pyrazoleC13H19N5C_{13}H_{19}N_{5}Lacks methyl substitutions
4,4′-(arylmethylene)bis(3-methylpyrazole)VariousDifferent substituents on pyrazole core

Uniqueness

The uniqueness of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine lies in its specific cyclopentyl and methyl substitutions. These structural characteristics influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds. This specificity makes it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

259.17969569 g/mol

Monoisotopic Mass

259.17969569 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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